molecular formula C21H24N2O4 B2774260 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921519-05-3

2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2774260
CAS RN: 921519-05-3
M. Wt: 368.433
InChI Key: XZRJSFUUDMGUMB-UHFFFAOYSA-N
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Description

2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Research into the synthesis and properties of compounds structurally related to "2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide" has yielded new insights into chemical synthesis methods. For instance, studies on the synthesis of new coumarins and their quantum chemical studies highlight the development of novel synthetic routes and the characterization of these compounds using various spectroscopic techniques (Al-Amiery et al., 2016). This research contributes to the broader understanding of synthesizing complex molecules with potential applications in materials science and pharmaceuticals.

Pharmacological and Biological Applications

Compounds with structural similarities to "2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide" have been studied for their pharmacological effects. Research into GSK189254, a novel histamine H3 receptor antagonist, demonstrates the compound's high affinity and selectivity for H3 receptors, suggesting its potential for treating dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007). Another study focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing significant antioxidant activity, which is critical for developing new therapeutic agents (Chkirate et al., 2019).

Chemical Characterization and Analysis

Efforts to characterize and analyze compounds related to "2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide" include capillary electrophoretic determination of organic acids, providing a method for rapid, sensitive, and quantitative analysis applicable in food science and nutrition (Wu et al., 1995).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-5-8-16(9-6-14)26-12-19(24)22-15-7-10-17-18(11-15)27-13-21(2,3)20(25)23(17)4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRJSFUUDMGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.